molecular formula C60H96O23 B14075797 Hoodigoside G

Hoodigoside G

Cat. No.: B14075797
M. Wt: 1185.4 g/mol
InChI Key: SBLHVFBFTNNATA-UEHPQYKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hoodigoside G is a pregnane steroidal glycoside that was isolated from the aerial parts of the succulent plant Hoodia gordonii . It belongs to a class of over ten related calogenin glycosides identified in the plant's organic extracts, with its structure fully characterized using extensive spectroscopic methods, including one and two-dimensional NMR . While the specific biological activity of this compound is an area of ongoing research, steroidal glycosides from Hoodia gordonii , such as the well-known P57AS3 (P57), have been historically investigated for their potential appetite-suppressing effects . The general mechanism of action for these compounds is thought to involve the stimulation of cholecystokinin secretion and the modulation of hypothalamic activity, which may signal satiety . Researchers value this compound as a specialized chemical standard for the qualitative and quantitative analysis of Hoodia gordonii extracts and dietary supplements, aiding in the authentication of material and pharmacological studies . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C60H96O23

Molecular Weight

1185.4 g/mol

IUPAC Name

[(3S,8R,10R,12R,13S,14S,17S)-17-acetyl-14-hydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-3-hydroxy-4-methoxy-5-[(2S,4S,5R,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C60H96O23/c1-14-27(2)55(67)79-42-22-37-36(60(68)20-18-35(28(3)62)59(42,60)9)16-15-33-21-34(17-19-58(33,37)8)77-43-23-38(69-10)50(29(4)73-43)80-44-24-39(70-11)52(31(6)74-44)83-57-49(66)54(72-13)53(32(7)76-57)81-45-25-40(71-12)51(30(5)75-45)82-56-48(65)47(64)46(63)41(26-61)78-56/h14-15,29-32,34-54,56-57,61,63-66,68H,16-26H2,1-13H3/b27-14+/t29-,30-,31-,32-,34+,35-,36-,37?,38+,39+,40+,41-,42-,43+,44+,45+,46-,47+,48-,49-,50-,51-,52-,53-,54-,56+,57+,58+,59+,60+/m1/s1

InChI Key

SBLHVFBFTNNATA-UEHPQYKNSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1CC2[C@@H](CC=C3[C@@]2(CC[C@@H](C3)O[C@H]4C[C@@H]([C@@H]([C@H](O4)C)O[C@H]5C[C@@H]([C@@H]([C@H](O5)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)OC)OC)O)OC)OC)C)[C@@]9([C@]1([C@H](CC9)C(=O)C)C)O

Canonical SMILES

CC=C(C)C(=O)OC1CC2C(CC=C3C2(CCC(C3)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)OC6C(C(C(C(O6)C)OC7CC(C(C(O7)C)OC8C(C(C(C(O8)CO)O)O)O)OC)OC)O)OC)OC)C)C9(C1(C(CC9)C(=O)C)C)O

Origin of Product

United States

Preparation Methods

Natural Extraction and Isolation of Hoodigoside G

The primary source of this compound is the aerial parts of Hoodia gordonii, a succulent plant native to arid regions of Southern Africa. Extraction protocols prioritize solvent selectivity and chromatographic resolution to isolate this low-abundance compound.

Solvent Extraction and Partitioning

Initial extraction involves maceration or percolation of dried plant material with polar-nonpolar solvent systems. A representative protocol includes:

  • Plant material preparation : Coarsely powdered aerial parts (4.75 kg) are extracted via percolation with chloroform (4 × 4 L) to yield a crude extract (402.1 g).
  • Solvent partitioning : The extract is dissolved in methanol/water (95:5 v/v) and partitioned with hexane to remove nonpolar constituents. The polar fraction (136 g) is retained for further purification.

This step ensures the removal of lipids and terpenoids, concentrating pregnane glycosides in the polar phase.

Vacuum Liquid Chromatography (VLC)

The polar fraction undergoes VLC on silica gel (1500 g) with a gradient of chloroform/methanol/water (100:4:0.5 to 90:12:0.5). Sub-fractions are collected and analyzed via thin-layer chromatography (TLC), with this compound detected by anisaldehyde-H₂SO₄ reagent (blue spot upon heating).

Table 1: VLC Elution Profile for this compound-Enriched Fractions
Eluent Composition (CHCl₃/MeOH/H₂O) Volume (L) Target Compound Yield (mg)
100:4:0.5 3 Crude Glycosides 136,000
95:8:0.5 2 This compound 12

High-Performance Liquid Chromatography (HPLC)

Final purification employs reversed-phase HPLC with a C18 column and acetonitrile/water (70:30 v/v) mobile phase. This compound elutes at 13.67 minutes, confirmed by high-resolution mass spectrometry (HRMS) ([M+H]⁺ m/z 1177.6154).

Synthetic Preparation of this compound

Synthetic routes focus on constructing the aglycone (Hoodigogenin A) followed by stereospecific glycosylation. While direct synthesis of this compound remains unreported, foundational steps are inferred from Hoodigogenin A synthesis.

Synthesis of Hoodigogenin A

The aglycone is synthesized from pregnenolone derivatives via a seven-step sequence:

  • Regioselective deprotection : Pregnenolone acetate undergoes deacetylation at C3 using KOH/MeOH.
  • α-Bromination : Treatment with bromine in acetic acid introduces a β-bromo substituent (C12).
  • Dienol acetate formation : Acetylation with acetic anhydride/acetyl chloride yields a dienol intermediate.
  • Norrish Type I-Prins cyclization : Photolysis of the diketo derivative generates a key aldehyde intermediate, followed by Prins reaction to form the steroid nucleus.
Table 2: Key Synthetic Intermediates in Hoodigogenin A Synthesis
Step Reaction Reagents/Conditions Yield (%)
1 Deprotection KOH/MeOH, 25°C, 2 h 92
3 Dienol acetate formation Ac₂O/AcCl, 0°C, 1 h 85
6 Prins cyclization Hg lamp (125 W), CH₂Cl₂ 25

Glycosylation of Hoodigogenin A

Although explicit protocols for this compound glycosylation are absent in literature, analogous methods for related Hoodigosides suggest:

  • Sugar activation : Use of trichloroacetimidate donors (e.g., glucose, rhamnose) under BF₃·Et₂O catalysis.
  • Coupling conditions : Reaction in anhydrous dichloromethane at −40°C to ensure α/β selectivity.

Analytical Validation of this compound

Structural Elucidation

  • NMR spectroscopy : ¹H NMR signals at δ 5.40 (H-6), 4.58 (H-3α), and 1.25 (C21-CH₃) confirm the steroid core.
  • X-ray crystallography : Intramolecular hydrogen bonding between C14-OH and C20-keto groups stabilizes the aglycone conformation.

Purity Assessment

  • UHPLC-QToF-MS : Retention time (13.67 min) and mass accuracy (Δ < 2 ppm) ensure compound identity.
  • Optical rotation : [α]²⁵_D = +1.33 (c 0.3, CHCl₃) matches natural isolates.

Chemical Reactions Analysis

Types of Reactions

Hoodigoside G undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the glycoside moiety.

    Substitution: Substitution reactions can occur at specific positions on the steroid backbone.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under controlled conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents or nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities.

Scientific Research Applications

    Chemistry: Used as a reference compound in chromatographic studies and analytical chemistry.

    Biology: Investigated for its role in appetite suppression and metabolic regulation.

    Medicine: Explored for its potential in weight management and treatment of metabolic disorders.

    Industry: Utilized in the formulation of dietary supplements and functional foods.

Mechanism of Action

Hoodigoside G exerts its effects primarily through interaction with G protein-coupled receptors, specifically GPR119. This receptor is highly expressed in pancreatic cells and intestinal L cells and facilitates glucose-stimulated insulin secretion. The activation of GPR119 by this compound leads to reduced food intake and improved glucose metabolism .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Hoodigoside G shares structural homology with other glycosides in the Hoodia genus but differs in sugar composition, aglycone configuration, and bioactivity. Key comparisons include:

Table 1: Structural Features of this compound and Related Compounds
Compound Aglycone Type Sugar Moieties Glycoside Type Unique Features
This compound Calogenin derivative D-Glucose, D-Oleandrose Monodesmoside Single sugar chain; moderate polarity
Hoodigoside Y Calogenin derivative D-Thevetose, D-Digitoxose Bidesmoside Dual sugar chains; PPAR-γ agonist
Hoodistanaloside A 5(6→7) Abeo-Sterol 3-O-methyl-6-deoxyallose Monodesmoside 6-5-6-5 sterol ring; rare configuration
P57 (Hoodia extract) Calogenin derivative Multiple sugars Bidesmoside Appetite-suppressing candidate
Calogenin Bidesmoside Calogenin D-Glucose, D-Oleandrose Bidesmoside Common in Hoodia; low bioactivity

Key Differences :

  • Sugar Chains: Hoodigoside Y and P57 are bidesmosides (two sugar chains), whereas this compound and Hoodistanaloside A are monodesmosides. Bidesmosides often exhibit higher solubility but reduced membrane permeability compared to monodesmosides.
  • Aglycone Configuration : Hoodistanaloside A contains a rare 5(6→7) abeo-sterol aglycone absent in this compound.
  • Functional Groups : The presence of 3-O-methyl-6-deoxyallose in Hoodistanaloside A distinguishes it from this compound’s D-glucose and D-oleandrose.

Pharmacological Activity Comparison

Table 2: Bioactivity of this compound and Analogues
Compound PPAR-α Activation PPAR-γ Activation Appetite Suppression References
This compound Moderate Not reported Potential (inferred)
Hoodigoside Y Low High (similar to ciglitazone) Not reported
P57 High Low Clinically studied
Hoodistanaloside A Not tested Not tested Unknown

Insights :

  • PPAR-γ Agonism : Hoodigoside Y is unique in its potent PPAR-γ activity, a trait absent in this compound and P57.
  • Appetite Suppression: P57, a bidesmoside, is the most studied for hunger suppression, though its mechanism may involve PPAR-α activation rather than direct CNS effects.

Analytical Methodologies for Detection and Quantification

Hoodigosides are challenging to analyze due to weak UV absorbance and structural complexity. The following methods are employed:

Table 3: Analytical Techniques for Hoodigoside Detection
Method Sensitivity Key Applications Limitations
HPLC-CAD High Quantification of Hoodigosides G, Y, P57 Requires specialized columns (e.g., C18)
LC-MS/MS Very High Structural elucidation of rare glycosides Cost-prohibitive for routine use
UV Spectrophotometry Low Preliminary screening Poor resolution for similar compounds

Comparison :

  • This compound and Y are more reliably quantified using HPLC-CAD due to their moderate polarity, whereas Hoodistanaloside A requires LC-MS/MS for precise identification.

Discussion of Research Findings and Implications

  • Structural-Activity Relationships : The number and type of sugar chains critically influence bioactivity. For example, bidesmosides like Hoodigoside Y may exhibit stronger receptor binding due to increased molecular bulk.
  • Research Gaps : Direct comparisons of this compound’s efficacy against P57 or Hoodigoside Y are lacking. Most studies focus on crude extracts rather than isolated compounds.
  • Limitations : Current detection methods struggle with low-abundance compounds like Hoodistanaloside A, necessitating advanced instrumentation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.